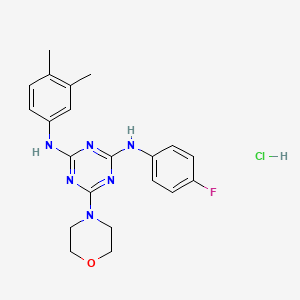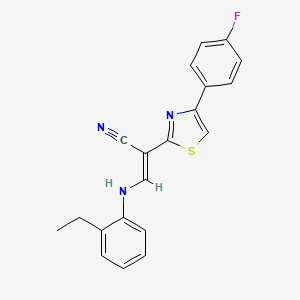![molecular formula C24H31N5 B3005990 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 896817-61-1](/img/structure/B3005990.png)
5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H31N5 and its molecular weight is 389.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is mentioned that this compound is a heterobifunctional crosslinker useful for the development of protac degraders . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway, a critical cellular process responsible for protein degradation . By tagging specific proteins for degradation, it can modulate the levels of these proteins in the cell, potentially altering various downstream cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific protein targets that it degrades. By modulating the levels of these proteins, the compound could potentially influence a wide range of cellular processes, from signal transduction and gene expression to cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the formation of the ternary complex with the target protein and E3 ligase could be affected by these factors . Additionally, the compound’s stability and solubility could be influenced by the pH and temperature of its environment.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-tert-butyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5/c1-18(2)17-27-11-13-28(14-12-27)22-15-21(24(3,4)5)26-23-20(16-25-29(22)23)19-9-7-6-8-10-19/h6-10,15-16H,1,11-14,17H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVSRKCDKQOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B3005907.png)


![N-(4-cyanophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3005914.png)
![Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B3005915.png)


![2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3005919.png)
![N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B3005920.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)
![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)
